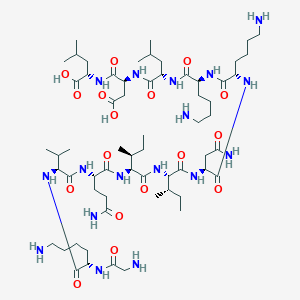

Tau Peptide (273-284)

Description

Properties

Molecular Formula |

C62H113N17O17 |

|---|---|

Molecular Weight |

1368.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C62H113N17O17/c1-11-35(9)50(79-61(94)51(36(10)12-2)78-55(88)40(22-23-45(67)80)72-59(92)49(34(7)8)77-54(87)37(19-13-16-24-63)69-47(82)31-66)60(93)75-42(29-46(68)81)57(90)71-38(20-14-17-25-64)52(85)70-39(21-15-18-26-65)53(86)73-41(27-32(3)4)56(89)74-43(30-48(83)84)58(91)76-44(62(95)96)28-33(5)6/h32-44,49-51H,11-31,63-66H2,1-10H3,(H2,67,80)(H2,68,81)(H,69,82)(H,70,85)(H,71,90)(H,72,92)(H,73,86)(H,74,89)(H,75,93)(H,76,91)(H,77,87)(H,78,88)(H,79,94)(H,83,84)(H,95,96)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-,51-/m0/s1 |

InChI Key |

IRMXFFYUSSJOLP-JMSLSRMMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CN |

Origin of Product |

United States |

Molecular Characteristics and Structural Dynamics of Tau Peptide 273 284

Primary Sequence and Key Structural Motifs

The primary amino acid sequence of the tau peptide (273-284) is Gly-Lys-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu (GKVQIINKKLDL). hongtide.com This sequence is notable for its inclusion of the PHF6* motif.

Within the 273-284 sequence lies the hexapeptide 275VQIINK280, known as PHF6. nih.govacs.org This motif is essential for the aggregation of the tau protein. nih.gov The presence of PHF6 in certain isoforms of tau, and not others, is thought to contribute to their varying propensities to aggregate. nih.gov The VQIINK sequence is a core component in the formation of parallel β-structures that are characteristic of tau paired helical filaments (PHFs). acs.org Studies have shown that this region is predisposed to adopt β-rich structures, which can act as a nucleus for the aggregation process. researchgate.net Mutations within or near the PHF6* region, such as the deletion of lysine (B10760008) at position 280 (ΔK280), have been shown to increase the rate of aggregation, highlighting the critical role of this motif. rsc.orgnih.gov The ΔK280 mutation, in particular, is associated with a heritable form of neurodegeneration and dementia. rsc.orgnih.gov

Conformational Plasticity and Intrinsically Disordered Nature of the Peptide

The tau protein is classified as an intrinsically disordered protein (IDP), meaning it lacks a stable three-dimensional structure under physiological conditions. nih.gov The tau peptide (273-284) reflects this characteristic, exhibiting significant conformational plasticity. nih.govpnas.org In solution, it does not fold into a single, defined structure but rather exists as an ensemble of interconverting conformations. pnas.org These conformations can range from compact, hairpin-like structures to more extended forms. pnas.orgescholarship.org This intrinsic disorder and flexibility are crucial for its biological functions and also for its pathological aggregation. The ability to adopt various conformations allows the peptide to interact with different binding partners, but also makes it susceptible to misfolding and aggregation. frontiersin.org

Characterization of Oligomeric States and Early Aggregation Intermediates

The aggregation of tau peptide (273-284) begins with the formation of small oligomers. Dimers are considered the first and smallest oligomeric species that form. nih.gov Experimental studies using techniques like ion-mobility mass spectrometry (IM-MS) have identified the presence of dimers in the early stages of aggregation for both the wild-type peptide and its ΔK280 mutant. nih.gov However, no single, predominant dimeric conformation has been observed; instead, a large number of different dimeric structures are sampled. nih.gov The formation of these early oligomers is a critical step, and shifts in the populations of these intermediates can affect the kinetics of subsequent fibril formation and the morphology of the final aggregates. rsc.orgnih.gov For instance, the ΔK280 mutant peptide has been observed to adopt more extended conformations, which may facilitate aggregation by pre-structuring the peptide into a form that is more competent for fibril formation. nih.govnih.gov In the absence of aggregation-promoting factors like heparin, the peptide primarily exists as monomers and some minor populations of dimers. nih.gov

Advanced Methodologies for Structural Elucidation

Due to the transient and heterogeneous nature of the tau peptide (273-284) and its aggregates, advanced analytical techniques are required for their structural characterization.

Ion-mobility mass spectrometry (IM-MS) has proven to be a powerful tool for studying the early stages of tau peptide aggregation. researchgate.netnih.gov This technique allows for the separation of ions based on their size and shape (collision cross-section) in the gas phase, providing a size distribution of early oligomers. rsc.orgnih.gov IM-MS experiments have been instrumental in identifying the presence of monomeric and dimeric species and in characterizing the conformational distributions of these early oligomers. nih.govacs.org By coupling IM-MS with other techniques, researchers can probe the co-aggregation of tau peptide (273-284) with other amyloidogenic peptides, such as fragments of amyloid-β, and observe the formation of heterooligomers. nih.govacs.org

Molecular dynamics (MD) simulations provide atomistically detailed structural information about the conformational landscape of intrinsically disordered peptides like tau (273-284). researchgate.netrsc.orgnih.gov These simulations can reveal the different conformations populated by the monomeric and small oligomeric species. nih.gov For example, MD simulations have shown that the isolated tau (273-284) monomer co-exists between compact and extended structures, with a preference for compact conformations in some studies. escholarship.org Replica exchange molecular dynamics (REMD) simulations, an enhanced sampling technique, have been used to characterize the structures of the smallest oligomers, such as dimers, and to understand how mutations or the presence of co-solvents can shift the conformational equilibrium. nih.govpnas.org These computational approaches, when combined with experimental data from techniques like IM-MS, provide a comprehensive understanding of the molecular mechanisms driving the aggregation of tau peptide (273-284). researchgate.netnih.gov

Spectroscopic Approaches for Conformational Studies

The conformational landscape of the Tau peptide (273-284), a fragment containing the aggregation-prone PHF6* sequence (275VQIINK280), is pivotal to understanding its role in the formation of neurofibrillary tangles. mdpi.comnih.gov Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), circular dichroism (CD), and nuclear magnetic resonance (NMR) are instrumental in elucidating the structural dynamics of this peptide. nih.gov These methods provide insights into its secondary structure, conformational transitions, and the influence of environmental factors on its aggregation propensity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for characterizing the secondary structure of peptides and proteins by analyzing their vibrational modes, particularly in the amide I region (1600-1700 cm-1). rsc.org This region is sensitive to the C=O stretching vibrations of the peptide backbone, and its deconvolution reveals the relative content of different secondary structural elements like β-sheets, α-helices, β-turns, and random coils. rsc.orgleibniz-fli.de

Research on the Tau (273-284) fragment, also referred to as R2/wt, has utilized FTIR to probe its structural characteristics. nih.gov Studies have shown that a mutant version of this peptide, R2/ΔK280, exhibits a greater propensity for β-structure formation compared to the wild-type, which correlates with its increased aggregation rate. nih.gov This suggests that even subtle changes in the primary sequence can significantly impact the conformational equilibrium, favoring aggregation-competent states. nih.gov The PHF6* segment within this peptide is believed to nucleate aggregation due to its predisposition to adopt β-rich structures. nih.gov

Table 1: Secondary Structure Content of Peptides as Determined by FTIR This table is illustrative and based on general findings for peptides. Specific percentage values for Tau (273-284) from FTIR studies were not available in the provided search results.

| Secondary Structure | Wavenumber Range (cm-1) | Typical Percentage Range (%) |

|---|---|---|

| β-Sheet | 1618-1640 & 1670-1690 | 40-50 |

| Random Coil | 1640-1650 | 10-20 |

| α-Helix | 1650-1660 | 15-20 |

| β-Turn | 1660-1670 | 15-20 |

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a widely used method to assess the global secondary structure and conformational changes of peptides in solution. nih.gov The technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides.

For the Tau (273-284) peptide, CD studies have revealed its conformational behavior under various conditions. In a buffer solution at neutral pH, the peptide predominantly exhibits an unordered or random coil conformation, characterized by a negative band around 197 nm. mdpi.com However, in the presence of aggregation inducers like heparin, a polyanion known to promote tau aggregation, the peptide undergoes a significant conformational transition. mdpi.comnih.gov This is marked by a shift in the CD spectrum, indicating the formation of a β-sheet structure, which is a hallmark of amyloid fibrils. mdpi.com

Synchrotron radiation circular dichroism (SRCD), a more powerful version of CD, has been employed to monitor the effects of potential aggregation inhibitors. mdpi.com For instance, studies have shown that trehalose (B1683222) can hamper the heparin-induced β-sheet formation, stabilizing the peptide against aggregation. mdpi.com Temperature-dependent CD measurements can also provide information on the thermal stability of different conformational states. mdpi.com

Table 2: Characteristic CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Characteristic Wavelengths (nm) |

|---|---|

| α-Helix | Positive band ~192 nm, Negative bands ~208 and ~222 nm |

| β-Sheet | Positive band ~195 nm, Negative band ~218 nm |

| Random Coil | Negative band ~197 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural and dynamic information about peptides at the atomic level. nih.gov Both solution-state and solid-state NMR have been applied to study tau fragments. nih.govcdnsciencepub.com

Solution-state NMR studies on fragments encompassing the 273-284 region have been instrumental in characterizing its conformational ensemble. nih.gov These studies have revealed that while the peptide is largely unstructured, it can transiently populate specific conformations, including β-structures and turns. nih.govcdnsciencepub.com For instance, NMR data has indicated the presence of β-structure in the 274-284 region of the larger 2N4R tau isoform. nih.gov

NMR is also a powerful tool for identifying post-translational modifications and their impact on structure. nih.gov Furthermore, NMR can be used to probe the interactions between the Tau peptide and other molecules, such as aggregation inducers or inhibitors. dntb.gov.uanih.gov By analyzing changes in chemical shifts and nuclear Overhauser effects (NOEs), researchers can map binding sites and elucidate the structural basis of these interactions. researchgate.net For example, NMR experiments have been used to demonstrate the interaction of Cu2+ with microtubule-binding repeats of tau, which can promote aggregation. nih.gov

Table 3: Common NMR Parameters for Peptide Structural Analysis

| NMR Parameter | Structural Information Provided |

|---|---|

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Secondary structure propensity, local electronic environment |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons (<5 Å), crucial for 3D structure determination |

| J-Couplings | Dihedral bond angles, defining backbone and side-chain conformations |

| Residual Dipolar Couplings (RDCs) | Long-range orientational constraints of bonds relative to a magnetic field |

Mechanisms of Aggregation and Fibril Formation by Tau Peptide 273 284

Self-Assembly Processes and Kinetics of Tau Peptide (273-284)

The self-assembly of Tau Peptide (273-284) is a process that can be understood through the lens of a nucleation-polymerization model. core.ac.uk This model posits that the process begins with a lag phase where soluble monomers undergo conformational changes and associate to form unstable oligomeric nuclei. This initial, slower phase is followed by a rapid elongation phase, where these nuclei act as templates, recruiting and incorporating additional monomers to form larger, insoluble fibrils.

The kinetics of this aggregation can be monitored in real-time using biophysical techniques such as Thioflavin T (ThT) fluorescence assays. ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils, allowing for the quantification of fibril formation over time. acs.org Transmission electron microscopy (TEM) is also employed to visualize the morphology of the aggregates at different time points, from early oligomers to mature fibrils. nih.govresearchgate.net

The intrinsic sequence of the peptide, particularly the hydrophobic PHF6* region, is a primary driver of its tendency to aggregate. acs.org The process is sensitive to environmental conditions, including peptide concentration, temperature, and pH.

Hetero-Oligomerization and Cross-Seeding Interactions

In the complex cellular milieu, Tau Peptide (273-284) does not exist in isolation. Its interaction with other amyloidogenic proteins, a process known as cross-seeding, can significantly alter aggregation pathways and is a key area of research in diseases where multiple proteinopathies coexist, such as Alzheimer's disease.

A significant interaction occurs between Tau and Amyloid-β (Aβ), the main component of senile plaques in Alzheimer's disease. The Aβ fragment from residue 25 to 35 (Aβ(25-35)) is a highly amyloidogenic and toxic fragment of the full-length Aβ peptide. nih.gov Research has shown that Tau Peptide (273-284) and Aβ(25-35) can directly interact and co-aggregate, forming hetero-oligomers. nih.govacs.org

Ion mobility-mass spectrometry (IM-MS) experiments have revealed that Tau Peptide (273-284) has a high affinity for binding to both monomers and oligomers of Aβ(25-35). nih.govacs.org This interaction appears to influence the self-assembly process of both peptides. nih.govresearchgate.net The formation of these mixed oligomers suggests a direct molecular link between the two hallmark pathologies of Alzheimer's disease.

The co-aggregation of Tau Peptide (273-284) and Aβ(25-35) leads to the formation of aggregates with morphologies distinct from those formed by either peptide alone. nih.govresearchgate.net When mixed, the abundant fibrillar structures typical of pure Aβ(25-35) are reduced, and more granular (amorphous) aggregates are observed. acs.org

Interestingly, the interaction appears to be inhibitory in nature. The presence of Tau Peptide (273-284) can reduce the propensity of Aβ(25-35) to form fibrils, though it does not completely stop the process. researchgate.net Conversely, by complexing with Aβ(25-35), Tau monomers can be incorporated into larger oligomers and form these granular structures. nih.govresearchgate.net While the formation of hetero-oligomers does not seem to enhance fibril formation, these mixed species may contribute to cellular toxicity. nih.gov

Interplay with Amyloid-β (Aβ) Fragments, specifically Aβ(25-35)

Influence of Genetic Mutations and Variants on Aggregation

Genetic factors can have a profound impact on the likelihood of developing certain tauopathies. Mutations in the MAPT gene, which codes for the Tau protein, can increase its propensity to aggregate.

A key mutation linked to an inherited form of dementia (frontotemporal dementia with parkinsonism-17) is the deletion of a single lysine (B10760008) residue at position 280 (ΔK280), which falls within the Tau Peptide (273-284) sequence. nih.gov This deletion dramatically increases the aggregation rate of the peptide. nih.govrsc.org

Experimental and computational studies have shown that the ΔK280 mutant peptide is more prone to adopting an extended, β-sheet-like conformation compared to the wild-type peptide. nih.govresearchgate.netrsc.org This pre-structuring into a fibril-competent state facilitates more rapid self-assembly and bypasses some of the kinetic barriers present for the wild-type sequence. nih.govrsc.org ThT fluorescence assays confirm this, showing an immediate and rapid increase in aggregation for the ΔK280 mutant, whereas the wild-type peptide exhibits a much slower process. nih.gov

Table 1: Comparison of Aggregation Properties

| Feature | Tau Peptide (273-284) Wild-Type | Tau Peptide (273-284) ΔK280 Mutant |

| Aggregation Rate | Slow, with a distinct lag phase nih.gov | Very rapid, with a minimal lag phase nih.gov |

| Conformational Preference | Less prone to extended conformations nih.govresearchgate.net | Higher population of extended, fibril-competent conformations nih.govrsc.org |

| Associated Pathology | Sporadic tauopathies | Inherited frontotemporal dementia (FTDP-17) nih.gov |

Modulation of Aggregation by Biological Macromolecules and Environmental Factors

The aggregation of Tau Peptide (273-284) is highly sensitive to its biochemical environment. Various molecules within the cell can either promote or inhibit its assembly into fibrils.

Polyanionic co-factors, such as the glycosaminoglycan heparin, are potent inducers of Tau aggregation. nih.govnih.gov Heparin is often used in laboratory settings to accelerate the formation of Tau fibrils. acs.org It is believed to act as a scaffold, binding to Tau peptides and promoting the conformational changes necessary for them to form β-sheets and assemble into larger structures. nih.gov The addition of heparin has been shown to accelerate the aggregation of Tau Peptide (273-284), affecting the kinetics of fibril formation and the morphology of the resulting aggregates. nih.govresearchgate.netrsc.org

Other environmental factors, such as the presence of chemical chaperones or osmolytes, can also influence aggregation. For example, urea (B33335) has been shown to slow down the heparin-induced aggregation of a modified Tau (273-284) peptide, while TMAO (trimethylamine N-oxide) can promote it. acs.org These findings highlight that the cellular environment plays a crucial role in modulating the delicate balance between soluble and aggregated forms of Tau.

Polyanion-Induced Aggregation (e.g., Glycosaminoglycans, Cellular RNA)

The aggregation of tau peptide (273-284) is significantly influenced by the presence of polyanions, which are polymers with multiple negative charges. These molecules are thought to facilitate the aggregation process by neutralizing the positive charges on the tau peptide, thereby reducing electrostatic repulsion and promoting the conformational changes necessary for fibril formation. nih.govresearchgate.net

Glycosaminoglycans (GAGs):

Glycosaminoglycans are complex linear polysaccharides that are major components of the extracellular matrix and are also found within cells. plos.org Several studies have demonstrated that GAGs, particularly heparin and heparan sulfate (B86663), can induce the aggregation of tau and its fragments. acs.orgnih.gov

Research has shown that in the absence of inducers like heparin, the Tau(273-284) peptide does not form significant aggregates. acs.orgacs.org However, the addition of heparin dramatically accelerates the aggregation process, leading to the formation of fibrillar structures. acs.orgresearchgate.net For instance, transmission electron microscopy (TEM) studies revealed that while the R2/G273C-SL peptide (a variant of Tau 273-284) showed no substantial aggregation on its own, the addition of heparin resulted in the formation of fibrillar aggregates within 24 hours. acs.org

A study investigating the effect of various GAGs on the aggregation of a mutant tau peptide (²⁷³GKVQIIN_KLDL²⁸⁴) found that heparin, chondroitin (B13769445) sulfate, and dermatan sulfate were particularly effective at promoting aggregation when in solution. nih.gov This suggests that the specific structure and sulfation patterns of GAGs are important determinants of their ability to interact with and induce the assembly of tau peptides. umich.edu Interestingly, when these GAGs were coated onto a surface, they did not significantly promote tau aggregation, highlighting the importance of their solution-state interaction with the peptide. nih.govumich.edu

The interaction between GAGs and tau is believed to be primarily electrostatic, involving the negatively charged sulfate and carboxyl groups of the GAGs and the positively charged lysine residues (K280 and K281) within the Tau(273-284) sequence. acs.orgnih.gov This interaction is thought to induce a conformational shift in the peptide, making it more prone to self-assembly. researchgate.net

Cellular RNA:

Similar to GAGs, cellular RNA, being a polyanion, has also been implicated in the aggregation of tau protein. nih.govacs.org Studies have shown that RNA can bind to tau fibrils and stimulate their growth. acs.org Research on tau peptide fragments has demonstrated that the presence of cellular RNA significantly increases their aggregation. nih.govumich.edu This suggests that intracellular RNA could play a role in initiating or promoting the pathological aggregation of tau within neurons. umich.edu The interaction between RNA and tau is also likely driven by electrostatic forces, facilitating the conformational changes required for aggregation. acs.org

Table 1: Effect of Polyanions on Tau Peptide (273-284) Aggregation

| Polyanion | Observation | Reference |

|---|---|---|

| Heparin | Dramatically increases the rate and extent of aggregation, leading to fibril formation. | acs.orgresearchgate.net |

| Chondroitin Sulfate | Significantly promotes the aggregation of a mutant Tau peptide (273-284). | nih.gov |

| Dermatan Sulfate | Significantly promotes the aggregation of a mutant Tau peptide (273-284). | nih.gov |

| Cellular RNA | Significantly increases the aggregation of tau peptide fragments. | nih.govumich.edu |

Effects of Small Molecules on Peptide Assembly

The assembly of Tau peptide (273-284) can also be modulated by various small molecules, which can either inhibit or, in some cases, alter the aggregation pathway.

One area of investigation involves the use of osmolytes, which are small organic molecules that can influence protein stability and conformation. pnas.org Studies have explored how osmolytes like urea and trimethylamine (B31210) N-oxide (TMAO) affect the aggregation of the R2/wt fragment (²⁷³GKVQIINKKLDL²⁸⁴). pnas.org It was found that urea can halt the aggregation process, while TMAO promotes the formation of compact, including helical, oligomers. pnas.org This suggests that the balance of interactions between the peptide, water, and these small molecules can significantly shift the conformational landscape of the peptide and its propensity to aggregate. pnas.org

Furthermore, the interaction of Tau peptide (273-284) with other amyloidogenic peptides has been studied. For example, the acetylated form of Tau peptide (273-284), Ac-Tau(273-284)-NH₂, has been shown to limit the aggregation of the amyloid-beta fragment Ac-Aβ(25-35)-NH₂. medchemexpress.com This indicates a cross-interaction between different amyloidogenic peptides where one can influence the assembly of the other. acs.org In this specific interaction, Tau(273-284) appears to act as an inhibitor of Aβ(25-35) fibril formation by forming heteroligomers. acs.org

The physical and chemical properties of the solvent environment also play a critical role. The balance between protein-protein and protein-solvent interactions is a crucial driving force for fibril formation. acs.org Subtle changes in these interactions, induced by the presence of small molecules or different buffer conditions, can dictate the propensity for aggregation. acs.org

Table 2: Influence of Small Molecules on Tau Peptide (273-284) Assembly

| Small Molecule/Condition | Effect on Assembly | Reference |

|---|---|---|

| Urea | Halts aggregation. | pnas.org |

| Trimethylamine N-oxide (TMAO) | Promotes the formation of compact oligomers. | pnas.org |

| Ac-Aβ(25-35)-NH₂ | Ac-Tau(273-284)-NH₂ limits the aggregation of this amyloid-beta fragment. | medchemexpress.com |

Experimental Models for Investigating Tau Peptide 273 284 Aggregation and Pathology

In Vitro Models for Aggregation Assays and Kinetic Studies

In vitro systems are fundamental for dissecting the biophysical principles of Tau Peptide (273-284) aggregation. These cell-free environments allow for precise control over experimental conditions, enabling detailed kinetic and structural analyses. A combination of techniques is often used to monitor the entire aggregation process, from the initial formation of small oligomers to the growth of mature fibrils. nih.govrsc.org

Commonly used methods include:

Thioflavin T (ThT) Fluorescence Assay: This is a widely used method to monitor the kinetics of amyloid fibril formation in real-time. nih.govbiorxiv.org ThT dye exhibits a characteristic increase in fluorescence upon binding to the cross-β-sheet structures that are hallmarks of amyloid aggregates. nih.gov However, studies have noted that while the related Tau fragment R3/wt (306-317) shows a strong ThT signal in the presence of heparin, the R2/wt fragment (273-284) does not, suggesting potential structural differences in their aggregated forms. nih.gov

Ion-Mobility Mass Spectrometry (IM-MS): This powerful technique allows for the separation and characterization of early-stage, transient oligomers based on their size, shape, and charge. nih.gov IM-MS has been instrumental in studying the initial self-assembly of Tau(273-284), providing distributions of early oligomers and revealing how these populations are affected by mutations or the presence of aggregation inducers like heparin. researchgate.netnih.govrsc.org For instance, in the absence of inducers, the peptide exists primarily as monomers and dimers. nih.gov

Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology of the aggregates formed over time. researchgate.netrsc.org This provides direct evidence of fibril formation and allows for the characterization of their structure, such as their width, length, and twisting patterns. TEM studies have shown that the morphology of Tau(273-284) fibrils can be influenced by mutations (e.g., ΔK280) and the presence of cofactors like heparin. researchgate.net

Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can be used to probe intramolecular and intermolecular distances, providing insights into the conformational changes that occur during aggregation. By labeling the peptide at different sites, researchers can monitor the transition from compact monomeric states to extended structures within oligomers and fibrils. escholarship.org

Polyanionic cofactors, most notably heparin, are frequently used in these assays to induce and accelerate aggregation, mimicking endogenous glycosaminoglycans that are thought to play a role in vivo. nih.govnih.gov Heparin has been shown to dramatically increase the aggregation rate of Tau fragments by promoting the adoption of extended, aggregation-prone conformations. nih.govnih.gov

| Technique | Primary Application & Findings | Reference |

|---|---|---|

| Ion-Mobility Mass Spectrometry (IM-MS) | Detects and characterizes early-stage oligomers (monomers, dimers). Shows shifts in oligomer populations with mutations (ΔK280) or heparin. | nih.govrsc.org |

| Transmission Electron Microscopy (TEM) | Visualizes the morphology of mature aggregates. Reveals differences in fibril structure (length, twist) based on conditions. | researchgate.net |

| Thioflavin T (ThT) Assay | Monitors the kinetics of β-sheet formation. Heparin is used as an inducer. The signal for Tau(273-284) can be weak compared to other fragments. | nih.govnih.gov |

| Fluorescence Resonance Energy Transfer (FRET) | Measures intramolecular distances to track conformational changes from compact to extended states during aggregation. | escholarship.org |

Cellular Systems for Pathological Assessment

To bridge the gap between in vitro findings and in vivo pathology, researchers utilize cellular models. These systems provide a more biologically relevant environment to assess how Tau Peptide (273-284) aggregation affects neuronal health and function.

Human neuroblastoma cell lines, such as SH-SY5Y and M17D, are widely used models in neurodegenerative disease research because they are of neuronal origin and can be differentiated to exhibit neuron-like characteristics. nih.govfrontiersin.org While many studies on these cells use full-length Tau, they are also valuable for investigating the pathological consequences of specific, aggregation-prone fragments. researchgate.netescholarship.org For instance, these models can be used to study the "seeding" capacity of externally applied Tau(273-284) aggregates, where the fragments induce the misfolding and aggregation of the cell's endogenous Tau protein. biorxiv.orgfrontiersin.org Furthermore, the M17D neuroblastoma model has been used to test the anti-inclusion effects of compounds that inhibit Tau aggregation. medchemexpress.com

Exposing neuroblastoma cells to Tau aggregates or inducing their formation internally allows for the analysis of various cellular stress responses. Research has demonstrated that the accumulation of aggregated Tau is linked to significant cellular dysfunction. frontiersin.org Studies using cellular models have shown that Tau aggregation can trigger:

Apoptosis: Pathological Tau can initiate programmed cell death pathways. Work in neuroblastoma models has demonstrated that caspase induction leads to the proteolytic cleavage of Tau, which in turn generates conformationally altered and aggregated forms of the protein, ultimately leading to cell death. researchgate.net

Autophagic Defects: Autophagy is a critical cellular process for clearing misfolded and aggregated proteins. In cellular models, the accumulation of pathological Tau has been shown to impair this clearance system. frontiersin.org For example, in SY5Y cells, conditions that promote Tau accumulation can inhibit autophagy, leading to a toxic feedback loop. frontiersin.org

Neurotoxicity: Oligomeric forms of Tau are considered to be highly neurotoxic. escholarship.org Studies in human neuroblastoma cells have found that Tau oligomers are significantly more toxic to cells than other forms of the protein. escholarship.org

Neuroblastoma Cell Models in Aggregation Research

Computational Models for Mechanistic Dissection

Computational modeling provides a powerful complement to experimental approaches, offering insights into the molecular-level dynamics that are often inaccessible through laboratory techniques alone.

Atomistic molecular dynamics (MD) simulations are used to model the behavior of Tau Peptide (273-284) at an atomic level of detail. researchgate.netnih.gov These simulations can track the conformational changes of the peptide monomer and its subsequent self-assembly into dimers and larger oligomers. nih.govescholarship.org

Key findings from MD simulations include:

Conformational Plasticity: The Tau(273-284) monomer is intrinsically disordered and exists in an equilibrium between compact and extended conformations. researchgate.netescholarship.org The compact state is often stabilized by a hairpin-like structure or by salt bridges. escholarship.org

Aggregation-Prone State: The extended conformation is considered the "aggregation-prone" or fibril-competent structure. researchgate.net Dimerization promotes an extension of the individual peptide chains. escholarship.org

Dimer and Fibril Structure: Upon incorporation into a model fibril, the peptide chains become significantly more extended. Simulations show that the average distance between residues 273 and 284 increases from ~0.84 nm in the compact monomer to ~3.51 nm in a small fibril. escholarship.org The fully stretched conformation is approximately 4.0 nm. researchgate.netescholarship.org

Theoretical models and simulations are also used to predict how the peptide interacts with itself and its environment, explaining the driving forces behind aggregation. These models have shown that electrostatic interactions are critical. nih.gov For example, the ΔK280 mutation, which is associated with a familial form of dementia, removes a lysine (B10760008) residue, altering the peptide's electrostatic profile. nih.gov Simulations reveal that this mutation reduces the stability of compact, salt-bridge-stabilized structures, thereby increasing the population of extended, aggregation-prone conformations and accelerating aggregation rates. researchgate.netnih.gov

Computational studies also help explain the role of cofactors like heparin. Models suggest that these polyanionic molecules preferentially bind to and stabilize the extended conformations of the peptide, shifting the equilibrium towards this state and facilitating its assembly into fibrils. nih.gov

| Conformation | Key Structural Features | Role in Aggregation | Reference |

|---|---|---|---|

| Compact Monomer | Hairpin-like structure; stabilized by hydrogen bonds and salt bridges. Average 273-284 distance of ~0.84 nm. | Less prone to aggregation; represents a stable, soluble state. | escholarship.org |

| Extended Monomer | Unstable due to lack of favorable intramolecular interactions. Rare in isolation. | Considered the aggregation-competent (N*) state. | researchgate.netescholarship.org |

| Dimer | Individual chains are more extended than in the monomer state. Co-existence of compact (~1.5 nm) and extended (~3.0 nm) forms. | An early, on-pathway step towards fibril formation. | escholarship.org |

| Fibrillar | Chains are significantly extended, approaching a fully stretched state (~4.0 nm). Form cross-β-sheet structures. | The final, stable aggregated state observed in pathology. | researchgate.netescholarship.org |

Atomistic Simulations of Peptide Self-Assembly and Interaction Dynamics

Preclinical In Vivo Models for Investigating Peptide Pathology Relevance

Investigating the specific pathological relevance of the Tau Peptide (273-284) in living organisms has primarily been approached indirectly through models of full-length tauopathies rather than through transgenic organisms expressing this specific fragment. The scientific literature to date does not prominently feature in vivo models, such as transgenic mice, engineered to exclusively express the Tau (273-284) peptide. Instead, the pathological significance of this region is often inferred from its critical role in the aggregation of the full-length tau protein, which is extensively studied in various animal models.

More targeted approaches are emerging to probe the function of specific tau domains in a living context. For instance, immunotherapeutic strategies in tauopathy mouse models have utilized antibodies that target regions encompassing the (273-284) sequence. One such study investigated the capacity of a single-domain antibody, VHH Z70, to block tau seeding and pathology in the THY-tau30 transgenic mouse model. biorxiv.org These mice were intracerebrally injected with brain extract from human Alzheimer's disease patients to induce tau pathology. biorxiv.org The VHH Z70 antibody, which binds to a region of tau that includes the 273-284 sequence, was shown to reduce the amount of intracellular tau aggregates. biorxiv.org This suggests that blocking the activity of this specific peptide region can mitigate tau pathology in an in vivo setting.

Organotypic brain slice cultures are another valuable tool that bridges the gap between in vitro and in vivo studies. These ex vivo models maintain the complex cellular architecture of the brain and have been used to study the mechanisms of tau pathology and clearance. frontiersin.orgnih.govkcl.ac.uk For example, brain slices from tau transgenic mice can be used to observe the spread of tau pathology and to test the efficacy of therapeutic agents that might target the (273-284) region's function. frontiersin.orgnih.gov

While direct evidence from in vivo models expressing only the Tau Peptide (273-284) is limited, the available research using full-length tau models and targeted molecular tools underscores the pathological relevance of this specific amino acid sequence in the broader context of tau-related neurodegenerative diseases.

Research Findings from a Targeted In Vivo Study

The following table summarizes findings from a study using a single-domain antibody (VHH Z70) that targets a region inclusive of the Tau (273-284) peptide in a mouse model of tauopathy.

| Experimental Model | Intervention | Key Findings | Pathological Relevance of the Tau (273-284) Region |

|---|---|---|---|

| THY-tau30 transgenic mice with induced tau pathology | Intracellular expression of VHH Z70 antibody fragment targeting a region including Tau (273-284) | A reduction of over 40% in intracellular tau aggregates was observed in the presence of VHH Z70. biorxiv.org | Demonstrates that inhibiting the function of this peptide region can effectively block tau seeding and aggregation in a living brain context. biorxiv.org |

Pathophysiological Implications and Research into Therapeutic Strategies

Relevance of Tau Peptide (273-284) Aggregation to Neurodegenerative Tauopathies

The dysfunction and aggregation of the microtubule-associated protein Tau are hallmarks of numerous neurodegenerative diseases. nih.govnih.gov The Tau peptide (273-284) is of particular interest because it encompasses the PHF6* region, which plays a crucial role in nucleating the aggregation of the full-length Tau protein. pnas.orgresearchgate.netmdpi.com In vitro studies have demonstrated that this short peptide fragment can self-assemble into oligomeric structures rich in β-sheets, which are characteristic of the pathological aggregates found in tauopathies. pnas.orgmdpi.com The aggregation of this specific peptide is qualitatively similar to that of the entire Tau protein, making it a valuable model for studying the fundamental mechanisms of neurodegeneration. mdpi.com

The significance of this region is further underscored by genetic mutations linked to hereditary forms of dementia. For instance, the deletion of lysine (B10760008) at position 280 (ΔK280), which falls within this peptide sequence, is known to cause a heritable tauopathy. nih.govnih.gov Experimental and computational studies have shown that the ΔK280 mutant of the Tau (273-284) peptide aggregates more readily than its wild-type counterpart. nih.govnih.govresearchgate.net This is because the mutation favors more extended peptide conformations, which are more competent for fibril formation, thus pre-structuring the peptide for easier aggregation. nih.govresearchgate.net The strong correlation between the aggregation propensity of this peptide fragment and the progression of tauopathies establishes it as a critical target for therapeutic research. hep.com.cn

Research into Aggregation Inhibitors and Modulators Targeting Tau Peptide (273-284)

Given the central role of Tau peptide (273-284) in initiating aggregation, significant research has been dedicated to finding molecules that can inhibit or modulate this process. These strategies aim to either prevent the peptide from self-assembling or to disrupt its interaction with other pathogenic proteins like amyloid-beta.

Strategies for Disrupting Peptide Self-Assembly

A primary therapeutic strategy involves the use of small molecules and nanoparticles to interfere with the aggregation cascade of Tau peptide (273-284). These inhibitors can act at various stages: stabilizing the non-aggregating monomeric form, preventing the formation of aggregation nuclei, or blocking the elongation of fibrils. hep.com.cn

Several compounds have been investigated for their ability to inhibit the aggregation of Tau fragments containing the PHF6* sequence. Natural compounds like quercetin have been shown to interact strongly with the Tau (273-284) region, spatially hindering its self-association. hep.com.cn Other natural products, such as resveratrol and rosmarinic acid , have also demonstrated the ability to impede the formation of Tau oligomers and fibrils. hep.com.cn Synthetic compounds and existing drugs have also been explored; for example, trazodone has preferential binding sites that include the 275-280 region within this peptide. hep.com.cn Anthraquinones and naphthoquinone-tryptophan hybrids are other classes of molecules that have shown inhibitory effects on the aggregation of peptides containing the PHF6 motif. hep.com.cn

Furthermore, nanoparticles represent a novel approach, using their large surface area to interact with the peptide and alter its aggregation pathway. hep.com.cn For instance, iron nanoparticles can stabilize the random coil conformation of Tau monomers, preventing their misfolding. hep.com.cn Osmolytes like urea (B33335) have also been shown to suppress the aggregation of the R2/wt fragment (273-284) by disrupting the hydrogen bonds necessary for forming compact, aggregation-prone structures. pnas.org

| Inhibitor/Modulator | Mechanism of Action | Key Findings |

|---|---|---|

| Quercetin | Binds to Tau (273-284), spatially hindering self-association and disrupting the α-helix structure. hep.com.cn | Prevents further aggregation by interacting with the PHF6* region. hep.com.cn |

| Trazodone | Preferentially binds to multiple sites on Tau, including the 275-280 region. hep.com.cn | Identified as having a binding site within the critical aggregation motif. hep.com.cn |

| Resveratrol | Inhibits the formation of neurofibrillary tangles and cellular toxicity from Tau aggregates. hep.com.cn | Demonstrates potential but is limited by rapid metabolism. hep.com.cn |

| Naphthoquinone-tryptophan hybrids | Inhibits aggregation of the Tau-derived peptide PHF6. hep.com.cn | Reduces neurotoxicity associated with aggregation. hep.com.cn |

| Iron Nanoparticles | Stabilize the random coil conformation of Tau monomers through vdW interactions and hydrogen bonds. hep.com.cn | Impede the initial misfolding of the protein. hep.com.cn |

| Urea | Breaks hydrogen bonds, making compact, aggregation-prone conformations unfavorable. pnas.org | Suppresses aggregation of the R2/wt (273-284) fragment. pnas.org |

Approaches to Mitigate Aβ/Tau Cross-Interaction

In Alzheimer's disease, the pathologies of amyloid-beta (Aβ) and Tau are deeply interconnected. mdpi.commdpi.com Evidence suggests that Aβ can promote Tau aggregation through a process of cross-seeding. mdpi.commdpi.com The Tau peptide (273-284) and its contained PHF6* sequence (275VQIINK280) have been identified as potential sites for interaction with Aβ peptides. nih.govmdpi.com Therefore, a promising therapeutic avenue is to disrupt this pathological cross-interaction.

The design of small peptides or peptidomimetics is being explored as a viable strategy to block this Aβ/Tau interaction. mdpi.com The hypothesis is that an inhibitor capable of targeting the amyloid core sequences involved in this cross-seeding could prevent both Aβ aggregation and the subsequent Aβ-induced Tau pathology. mdpi.com For example, simulations suggest that the hydrophobic cores of the Tau (273-284) and Aβ (25-35) peptides can interact strongly within a heterodimer. acs.org By designing molecules that interfere with this specific interaction, it may be possible to halt the synergistic toxicity that arises from the Aβ/Tau crosstalk. mdpi.com

Immunotherapeutic Research Approaches Leveraging Tau Peptide Fragments

Immunotherapy, which harnesses the body's immune system to target pathological proteins, represents a leading-edge strategy for treating tauopathies. biorxiv.orgnih.gov This approach can involve either passive immunization with monoclonal antibodies or active immunization with vaccines designed to elicit a specific antibody response against pathological forms of Tau. nih.gov

Design and Preclinical Evaluation of Peptide-Based Immunogens

Active immunization aims to stimulate the immune system to produce antibodies against specific epitopes on the Tau protein. mdpi.comd-nb.info The design of these peptide-based immunogens is critical for ensuring a targeted and effective immune response. A common strategy is to create a vaccine by combining a B cell epitope—a short peptide sequence from the Tau protein that will be recognized by antibodies—with a foreign T cell epitope derived from a pathogen like the tetanus toxin. mdpi.com This design helps to stimulate a robust, non-inflammatory immune response. mdpi.com

While many immunotherapies target phosphorylated Tau epitopes, the core aggregation-driving sequences like PHF6* within the Tau (273-284) fragment are also highly relevant targets. nih.govmdpi.com By generating antibodies that specifically recognize and bind to this region, it may be possible to prevent the initial nucleation step of Tau aggregation. Preclinical studies using various Tau peptide immunogens in transgenic mouse models of tauopathy have shown promising results. nih.govmdpi.com These studies have demonstrated that active immunization can lead to a reduction in pathological Tau aggregates and, in some cases, an improvement in cognitive or motor deficits. biorxiv.orgd-nb.info For example, vaccination of P301S transgenic mice with certain phosphorylated Tau peptides resulted in longer lifespans and better performance in behavioral tests, providing strong evidence that active immunotherapy can slow disease progression. mdpi.com The identification of the most immunogenic regions of the Tau protein through epitope mapping is an ongoing area of research that will aid in the development of more effective peptide-based vaccines. d-nb.info

Future Directions and Emerging Research Avenues for Tau Peptide 273 284

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A significant frontier in understanding the impact of Tau peptide (273-284) lies in the integration of multi-omics data. This approach moves beyond studying single molecular types to create a comprehensive picture of the cellular and systemic responses to the peptide's presence and aggregation. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can uncover the intricate molecular interplay that underlies tau pathology. frontiersin.orgnih.gov

The integration of high-throughput data from various "omics" platforms offers a systems-level overview of the biological processes affected by tau aggregation. frontiersin.orgnih.gov For instance, studies have begun to correlate specific tau peptides with changes in RNA transcripts. frontiersin.org Future research will likely expand on this by integrating data from the transcriptome, methylome, proteome, and more to identify unique biological signatures associated with tau-related diseases. frontiersin.orgnih.gov This can reveal how the Tau peptide (273-284) influences gene expression, protein abundance, and metabolic pathways, leading to a more complete mechanistic understanding. frontiersin.org

A key goal of this multi-omics approach is to identify robust biomarkers and key molecular drivers of disease progression. frontiersin.orgnih.gov For example, identifying which specific proteins and transcripts are most strongly correlated with the presence of pathogenic tau fragments can highlight new potential therapeutic targets. frontiersin.org Deep learning frameworks are also being developed to integrate these complex datasets, which can help predict proteomic profiles and drug responses based on multi-omics inputs. nih.gov

Table 1: Examples of Multi-Omics Data Integration in Tau Research

| Omics Type | Potential Data/Insights related to Tau Peptide (273-284) | Reference |

|---|---|---|

| Genomics/Transcriptomics | Identification of gene variants (SNPs) or changes in gene expression (RNA transcripts) that correlate with the aggregation propensity of the peptide or cellular response to it. | frontiersin.org |

| Proteomics | Direct measurement of the peptide and its post-translationally modified forms; identification of protein interaction networks affected by peptide aggregation. | frontiersin.org |

| Metabolomics | Analysis of metabolic pathway alterations in response to the cytotoxic effects of peptide oligomers. | nih.gov |

| Epigenomics (Methylome) | Study of DNA methylation changes (e.g., CpG probes) that may influence the expression of genes involved in the tau pathogenic cascade. | frontiersin.org |

Development of Advanced In Silico Models for Predictive Research

Computational, or in silico, modeling has become an indispensable tool in studying the dynamics of the Tau peptide (273-284). nih.gov Given that this peptide is intrinsically disordered, experimental characterization of its full range of conformations is challenging. nih.govnih.govacs.org Advanced computational models are poised to bridge this gap, offering predictive insights into its behavior.

Molecular dynamics (MD) simulations have been instrumental in providing atomistically detailed structural information about this peptide. nih.govgenscript.comresearchgate.net These simulations can model the self-assembly process, revealing how mutations, such as the ΔK280 deletion, can alter the peptide's conformation and increase its propensity to aggregate. nih.govrsc.org Future research will likely involve enhanced sampling techniques and scaled MD simulations to explore conformational changes over longer timescales, which is crucial for understanding the transition from monomer to oligomer and fibril. researchgate.netresearchgate.net

Furthermore, in silico models are being developed to screen for potential inhibitor molecules that can prevent the aggregation of both amyloid-beta and tau proteins. mdpi.com These models use molecular docking to predict the binding energies of small molecules to the peptide, helping to identify promising drug candidates. mdpi.com The development of more accurate force fields and the integration of machine learning algorithms will enhance the predictive power of these models, facilitating the design of novel therapeutics that can cross the blood-brain barrier and target the specific pathogenic conformations of the Tau peptide (273-284). mdpi.com Coarse-grained and all-atom simulations are also being combined to investigate the cross-talk and co-aggregation between tau peptides and amyloid-beta peptides. researchgate.net

Table 2: In Silico Modeling Approaches for Tau Peptide (273-284)

| Modeling Technique | Application and Future Direction | Reference |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Characterizing the ensemble of conformations of the monomeric peptide and the early steps of oligomerization. Future models will incorporate more complex environments and longer simulation times. | nih.govresearchgate.netresearchgate.net |

| Enhanced Sampling (e.g., T-REMD) | Overcoming the time-scale limitations of conventional MD to study the folding and aggregation of the peptide in explicit solvent. | researchgate.net |

| Molecular Docking | Screening virtual libraries of compounds to identify potential inhibitors of peptide aggregation by predicting binding affinity and modes. | mdpi.com |

| Coarse-Grained (CG) Modeling | Simulating large-scale systems and longer-timescale events, such as fibril elongation and interactions with other proteins like amyloid-beta. | researchgate.net |

Novel Methodological Advancements in Structural and Functional Characterization

The transient and heterogeneous nature of Tau peptide (273-284) oligomers necessitates the development and application of advanced analytical techniques for their structural and functional characterization. nih.govacs.org While traditional methods like transmission electron microscopy (TEM) and fluorescence spectroscopy provide valuable data on aggregation kinetics and global structure, they often lack the resolution to detail the early-stage, non-fibrillar aggregates that are thought to be highly toxic. nih.govnih.gov

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful technique for this purpose. nih.gov It allows for the separation and characterization of different oligomeric species in the gas phase, providing information on their size distribution and conformation. nih.govacs.org Combining IM-MS with computational modeling provides a potent approach to link specific structural features of early oligomers to their aggregation propensity. nih.govnih.gov Future advancements in IM-MS, such as coupling it with soft ionization techniques, will further enhance the ability to study the kinetics of intact oligomer formation and the influence of co-factors like heparin without altering the native structure. acs.org

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique, offering insights into the structural changes of the peptide upon interaction with other molecules, such as tubulin or aggregation-inducing anions. nih.gov While the disordered nature of the full-length tau protein presents challenges for NMR, studying smaller, biologically relevant fragments like Tau (273-284) is more tractable. nih.gov Future directions will likely involve the use of more sophisticated NMR experiments, including solid-state NMR, to characterize the structure of the peptide within larger fibrillar aggregates.

Finally, techniques like Förster resonance energy transfer (FRET) and time-resolved cryo-electron microscopy (cryo-EM) are expected to provide unprecedented details about the dynamic processes of aggregation and the structure of various intermediate species. nih.govacs.org These methodological advancements will be critical for building a complete picture of the aggregation pathway of Tau peptide (273-284), from soluble monomer to insoluble fibril.

Q & A

Q. What is the structural and functional significance of Tau Peptide (273-284) in tau protein aggregation studies?

Tau Peptide (273-284) corresponds to a specific fragment of the tau protein, which is implicated in microtubule stabilization and pathological aggregation in neurodegenerative diseases like Alzheimer’s. To study its role, researchers typically use circular dichroism (CD) spectroscopy to analyze secondary structure formation (e.g., β-sheet propensity) and thioflavin-T assays to quantify aggregation kinetics. Comparative studies with full-length tau or other fragments (e.g., PHF6) are critical to contextualize results .

Q. What experimental protocols are recommended for synthesizing and characterizing Tau Peptide (273-284)?

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is standard. Post-synthesis, reverse-phase HPLC and mass spectrometry (e.g., MALDI-TOF) are essential for purity validation (>95%) and sequence confirmation. For aggregation studies, dissolve the peptide in hexafluoroisopropanol (HFIP) to eliminate pre-existing aggregates, followed by lyophilization and reconstitution in buffer (e.g., PBS, pH 7.4) .

Q. How can researchers validate the biological relevance of Tau Peptide (273-284) in cellular models?

Use immortalized neuronal cell lines (e.g., SH-SY5Y) or primary neurons treated with the peptide at physiological concentrations (e.g., 1–10 µM). Assess toxicity via MTT assays and monitor tau hyperphosphorylation using phospho-specific antibodies (e.g., AT8, PHF-1). Include controls with scrambled peptide sequences to isolate sequence-specific effects .

Advanced Research Questions

Q. How should researchers address contradictory findings regarding Tau Peptide (273-284)’s aggregation propensity across studies?

Discrepancies often arise from variations in buffer conditions (e.g., ionic strength, pH), peptide batch purity, or aggregation-inducing cofactors (e.g., heparin). To resolve contradictions, standardize protocols using reference materials (e.g., NIST-certified reagents) and conduct interlaboratory reproducibility trials. Statistical tools like ANOVA with post-hoc tests can identify significant methodological variables .

Q. What strategies optimize the use of Tau Peptide (273-284) in mechanistic studies of tauopathies?

Combine biophysical techniques (e.g., NMR for residue-specific interactions, cryo-EM for fibril morphology) with in vivo models (e.g., transgenic mice expressing human tau). For cross-validation, correlate peptide behavior with full-length tau dynamics using FRET-based biosensors or pull-down assays to identify binding partners .

Q. How can researchers mitigate confounding factors when analyzing post-translational modifications (PTMs) in Tau Peptide (273-284)?

Use isotope-labeled peptides (e.g., 13C/15N) for quantitative PTM analysis via LC-MS/MS. Phosphorylation sites (e.g., Ser262, Thr271) should be mapped using kinase assays (e.g., GSK-3β, CDK5) under controlled ATP concentrations. Normalize data to unmodified peptide controls and account for batch effects via randomized experimental blocks .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in Tau Peptide (273-284) toxicity studies?

Apply nonlinear regression models (e.g., log-logistic curves) to calculate EC50 values. Include Hill slopes to assess cooperativity in aggregation or toxicity. For high-throughput data, use machine learning pipelines (e.g., random forests) to identify peptide concentration thresholds predictive of cellular dysfunction .

Methodological Considerations

Q. How should researchers design longitudinal studies to evaluate Tau Peptide (273-284)’s role in chronic neurodegeneration?

Use longitudinal MRI or PET imaging in animal models to track brain atrophy or amyloid burden over time. Pair with endpoint immunohistochemistry to quantify peptide deposition in specific regions (e.g., hippocampus). Ensure blinding and randomization to reduce bias, and apply mixed-effects models to account for inter-subject variability .

Q. What are best practices for integrating multi-omics data (e.g., proteomics, transcriptomics) in Tau Peptide (273-284) research?

Use pathway enrichment tools (e.g., DAVID, STRING) to link peptide-induced changes to biological processes. Normalize omics datasets using spike-in controls (e.g., SILAC) and validate findings with orthogonal methods (e.g., qRT-PCR for RNA, western blot for proteins). Metadata should adhere to FAIR principles for reproducibility .

Q. How can computational modeling enhance the interpretation of Tau Peptide (273-284)’s interaction networks?

Molecular dynamics (MD) simulations (e.g., GROMACS, AMBER) can predict binding affinities with microtubules or other tau fragments. Validate in silico predictions with surface plasmon resonance (SPR) or microscale thermophoresis (MST). Use PyMOL or Chimera for visualization and publish raw trajectory files in open repositories .

Data Presentation Guidelines

- Tables : Include raw aggregation kinetics (e.g., lag time, elongation rate) and toxicity metrics (e.g., EC50 ± SEM) in structured formats. Use footnotes to define abbreviations (e.g., HFIP, PBS) .

- Figures : High-resolution images of fibril structures (TEM/SEM) and dose-response curves must include scale bars and error bars. For clarity, use color-coded panels for comparative analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.